Pyridine, 1,2,5,6-tetrahydro-2-methyl-

Description

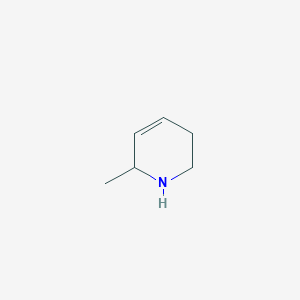

Pyridine, 1,2,5,6-tetrahydro-2-methyl- (CAS: Not explicitly provided in evidence) is a partially hydrogenated pyridine derivative with a methyl substituent at the 2-position. This compound belongs to the tetrahydropyridine class, characterized by a six-membered ring containing one nitrogen atom and two double bonds. Its structure combines partial aromaticity with increased flexibility due to hydrogenation, making it a versatile scaffold in medicinal and synthetic chemistry.

Properties

CAS No. |

127382-80-3 |

|---|---|

Molecular Formula |

C6H11N |

Molecular Weight |

97.16 g/mol |

IUPAC Name |

6-methyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2,4,6-7H,3,5H2,1H3 |

InChI Key |

JHSFOVBZJMTSJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon can yield Pyridine, 1,2,5,6-tetrahydro-2-methyl- . Another method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyridine ring .

Industrial Production Methods

Industrial production of Pyridine, 1,2,5,6-tetrahydro-2-methyl- often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts such as palladium or platinum to facilitate the reduction of pyridine derivatives . The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,5,6-tetrahydro-2-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: It can undergo substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with reduction typically occurring under high pressure and temperature, while oxidation and substitution can occur under milder conditions .

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pyridine, 1,2,5,6-tetrahydro-2-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.

Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Key Analogs

- Basicity : The position and number of substituents significantly influence basicity. The 2-methyl derivative (pKa ~9.53) is less basic than its 1,2-dimethyl analog (pKa 11.38), likely due to steric hindrance at the nitrogen .

- Hydrogenation Pattern : Compared to 1,2,3,6-tetrahydropyridine (CAS 694-05-3), the 1,2,5,6-tetrahydro isomer has distinct saturation, altering ring rigidity and electronic distribution .

Table 2: Pharmacological Profiles of Selected Derivatives

- Receptor Interactions : The 2-methyl group in the parent compound may offer a balance between steric bulk and electronic effects, contrasting with the enhanced receptor binding of phenyl- or methoxyphenyl-substituted analogs .

- Therapeutic Potential: Derivatives like CP 93,129 demonstrate serotonin-mediated dopaminergic effects, highlighting the scaffold’s relevance in neuropharmacology .

Table 3: Physicochemical Comparison

- Lipophilicity : The 2-methyl derivative’s LogP (~1.5) is lower than analogs with aromatic substituents (e.g., CAS 57520-95-3, LogP 2.3), impacting membrane permeability .

- Synthetic Complexity : Bulky substituents (e.g., phenethyl, nitro groups) require multistep syntheses, while the parent compound may be accessible via simpler hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.